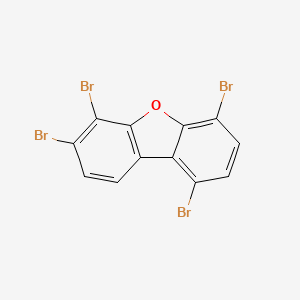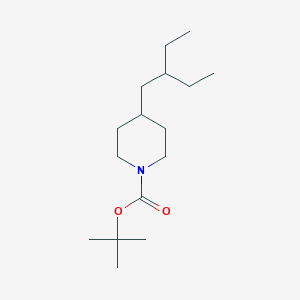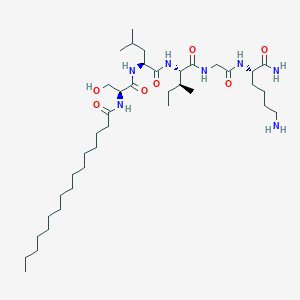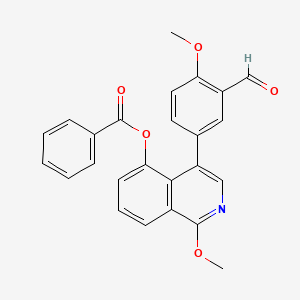
Pubchem_20079929
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_20079929 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_20079929 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Reduction Reactions: Using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane to convert precursor compounds into this compound.
Oxidation Reactions: Employing oxidizing agents to achieve the desired oxidation state of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically scaled up using continuous flow reactors and automated systems to ensure consistent quality and high yield. The process often involves:
Batch Processing: Where the compound is synthesized in large batches under controlled conditions.
Continuous Flow Processing: Utilizing continuous reactors to maintain a steady production rate and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_20079929 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminium hydride and sodium borohydride.
Catalysts: Often used to accelerate reactions, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Pubchem_20079929 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pubchem_20079929 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Affecting receptor function and signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Eigenschaften
CAS-Nummer |
336880-97-8 |
|---|---|
Molekularformel |
C6BF5 |
Molekulargewicht |
177.87 g/mol |
InChI |
InChI=1S/C6BF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI-Schlüssel |
ZOICEQJZAWJHSI-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)

![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)


![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
